molecular formula C9H20Cl2N2O B7450962 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride

Cat. No. B7450962
M. Wt: 243.17 g/mol
InChI Key: LXQNNMZVZFVNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride, also known as LY2979165, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride acts as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride reduces the release of these neurotransmitters, which leads to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the striatum, a brain region involved in reward processing, and an increase in dopamine release in the prefrontal cortex, a brain region involved in cognitive control. These effects suggest that 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could be a potential treatment for addiction and other psychiatric disorders. Additionally, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been found to have analgesic effects, which could be attributed to its ability to reduce the release of neurotransmitters involved in pain signaling.

Advantages and Limitations for Lab Experiments

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has several advantages for lab experiments, including its high selectivity and potency for VMAT2 inhibition, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is its short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the study of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride. One potential direction is to investigate its therapeutic potential in addiction and other psychiatric disorders, where it could be used to modulate the activity of the brain's reward system. Another direction is to explore its analgesic effects and potential use in the treatment of chronic pain. Additionally, the development of more stable analogs of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could overcome its short half-life and improve its utility in lab experiments.

Synthesis Methods

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is synthesized through a multistep process that involves the reaction of morpholine with cyclobutanone, followed by reduction with sodium borohydride, and subsequent reaction with formaldehyde. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride.

Scientific Research Applications

1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various disease conditions, including depression, anxiety, addiction, and pain. It has been shown to modulate the activity of the brain's reward system, which is involved in the development of addiction and other psychiatric disorders. 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQNNMZVZFVNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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